Phenol, 3,5-dimethoxy-2-methyl-

Description

Contextualization within Substituted Phenol (B47542) Chemistry

Phenol, 3,5-dimethoxy-2-methyl- belongs to the broad class of substituted phenols, which are organic compounds featuring a hydroxyl group (-OH) directly attached to an aromatic ring that also bears other functional groups. The chemical behavior of a substituted phenol is dictated by the interplay of its various substituents.

The parent structure, phenol, is known for the activating, ortho, para-directing nature of its hydroxyl group in electrophilic aromatic substitution reactions. wku.edu This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring, stabilizing the carbocation intermediate formed during substitution at these positions.

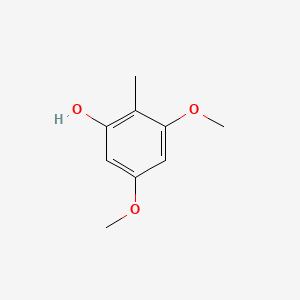

In the case of Phenol, 3,5-dimethoxy-2-methyl-, the aromatic ring is adorned with two methoxy (B1213986) (-OCH₃) groups and one methyl (-CH₃) group in addition to the hydroxyl group.

Methoxy Groups (-OCH₃): Like the hydroxyl group, methoxy groups are strong activating groups and are also ortho, para-directing. Their presence at the 3- and 5-positions significantly increases the electron density of the aromatic ring, making the molecule highly reactive towards electrophiles.

Methyl Group (-CH₃): The methyl group at the 2-position is a weakly activating group, also directing electrophilic attack to its ortho and para positions.

For context, the properties of the closely related and more extensively studied compound, 3,5-dimethoxyphenol (B141022), are provided in the table below. The addition of a methyl group at the 2-position to form the target compound would be expected to slightly increase its molecular weight and likely decrease its melting point and boiling point, while further modifying its spectroscopic characteristics.

Table 1: Physicochemical Properties of 3,5-Dimethoxyphenol

| Property | Value |

|---|---|

| CAS Number | 500-99-2 nist.gov |

| Molecular Formula | C₈H₁₀O₃ nist.gov |

| Molecular Weight | 154.16 g/mol nih.gov |

| Melting Point | 40-43 °C chemicalbook.com |

| Boiling Point | 172-175 °C at 17 mmHg chemicalbook.com |

| pKa | 9.345 (at 25°C) chemicalbook.com |

| Appearance | Slightly pink to yellow crystalline powder chemicalbook.com |

This table presents data for the related compound 3,5-dimethoxyphenol.

Significance in Organic Synthesis and Material Science Research

Substituted phenols are fundamental building blocks in organic chemistry, serving as precursors for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. oregonstate.edunih.gov Their utility stems from the reactivity of the hydroxyl group and the aromatic ring.

In Organic Synthesis: Polysubstituted phenols like 3,5-dimethoxy-2-methyl- are valuable intermediates. The hydroxyl group can undergo etherification or esterification, while the electron-rich aromatic ring can participate in various coupling reactions and electrophilic substitutions. britannica.com For instance, substituted phenols are crucial starting materials for synthesizing benzopyran derivatives. wisdomlib.org The Mannich reaction, which involves the aminoalkylation of an acidic proton located ortho or para to a hydroxyl group, is another key transformation for which substituted phenols are important substrates. acs.org

Modern synthetic methods often focus on achieving complete regiochemical control, and highly substituted phenols are sought-after targets. oregonstate.edu The development of efficient protocols for the ipso-hydroxylation of arylboronic acids and other cross-coupling strategies has made a wide variety of substituted phenols more accessible for synthetic chemists. nih.gov Given its specific substitution pattern, Phenol, 3,5-dimethoxy-2-methyl- could serve as a unique starting material, allowing for the introduction of additional functional groups at the activated 4- and 6-positions to construct complex molecular architectures.

In Material Science: Phenols are renowned for their role in the production of polymers, most notably phenolic resins (phenol-formaldehyde resins). The properties of these polymers are highly dependent on the structure of the phenolic precursor, including the number and position of substituents on the aromatic ring. oregonstate.edu The substituents affect the reactivity of the phenol during polymerization and influence the properties of the final material, such as its thermal stability, rigidity, and chemical resistance. While there is no specific literature on the use of Phenol, 3,5-dimethoxy-2-methyl- in polymer science, its highly substituted nature suggests it could be investigated for the creation of specialty polymers with tailored properties.

Role in Natural Product Chemistry Investigations

Many phenolic compounds are found in nature, exhibiting a wide range of biological activities. chemrxiv.org The investigation of these natural products is a major driver of research in organic and medicinal chemistry.

The closely related compound, 3,5-dimethoxyphenol, is a known natural product, also referred to as taxicatigenin. It has been identified as a marker for poisoning from the yew tree (Taxus baccata) and has also been isolated from the bacterium Streptomyces antioxidans. nih.govchemicalbook.com

The existence of 3,5-dimethoxyphenol in nature makes its derivatives, such as Phenol, 3,5-dimethoxy-2-methyl-, interesting targets for several reasons:

Biosynthetic Potential: Methylation is a common enzymatic process in the biosynthesis of natural products. It is plausible that 3,5-dimethoxyphenol could be further methylated by organisms to produce derivatives like the target compound.

Synthetic Analogues: Chemists often synthesize analogues of known natural products to explore structure-activity relationships. The introduction of a methyl group, as in Phenol, 3,5-dimethoxy-2-methyl-, can significantly alter a molecule's biological activity by affecting its conformation, lipophilicity, and interaction with biological targets.

Total Synthesis: Polysubstituted phenols can be key fragments in the total synthesis of larger, more complex natural products. For example, the synthesis of 3-methyl-2,5-dimethoxybenzaldehyde, a structurally similar compound, highlights the multi-step procedures required to assemble such highly substituted aromatic rings. designer-drug.com

Therefore, while Phenol, 3,5-dimethoxy-2-methyl- has not been explicitly identified as a natural product, its structural relationship to the known natural product 3,5-dimethoxyphenol places it within the sphere of interest for natural product chemistry investigations.

Table 2: Interactive Data for Phenol, 3,5-dimethoxy-2-methyl-

| Identifier | Value |

|---|---|

| Compound Name | Phenol, 3,5-dimethoxy-2-methyl- |

| CAS Number | 39828-36-9 chemsrc.com |

| Molecular Formula | C₉H₁₂O₃ sigmaaldrich.com |

| Molecular Weight | 168.19 g/mol |

Detailed experimental research findings and spectroscopic data for this specific compound are not widely available in published literature.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxy-2-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-6-8(10)4-7(11-2)5-9(6)12-3/h4-5,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUHYMCTFZFCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450383 | |

| Record name | Phenol, 3,5-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39828-36-9 | |

| Record name | Phenol, 3,5-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

Similar to ¹H NMR, specific experimental ¹³C NMR data for Phenol (B47542), 3,5-dimethoxy-2-methyl- is scarce. However, based on data from analogous compounds like 3,5-dimethoxyphenol (B141022), distinct signals for each unique carbon atom in the molecule are expected. ethernet.edu.et The spectrum would feature signals for the two aromatic carbons bonded to the methoxy (B1213986) groups, the carbon bearing the hydroxyl group, the carbon with the methyl substituent, and the remaining aromatic carbons, in addition to the signals for the methoxy and methyl carbons themselves. The chemical shifts would be influenced by the electron-donating effects of the hydroxyl and methoxy groups and the methyl substituent.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are essential for establishing definitive structural connectivity.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, for instance, between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon atom in the Phenol, 3,5-dimethoxy-2-methyl- structure.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular structure by, for example, showing the correlation between the methoxy protons and the aromatic carbon they are attached to, or the methyl protons and the adjacent aromatic carbons.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like phenols, often resulting in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For Phenol, 3,5-dimethoxy-2-methyl-, ESI-MS would be expected to show a prominent ion corresponding to its molecular weight, confirming its elemental formula. Tandem MS (MS/MS) experiments on this ion would induce fragmentation, providing structural information based on the observed fragment ions.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying components in a mixture. In the context of analyzing a sample containing Phenol, 3,5-dimethoxy-2-methyl-, GC would first separate it from other components based on its boiling point and polarity. The separated compound would then enter the mass spectrometer, which would generate a mass spectrum. This spectrum, characterized by a specific molecular ion peak and a unique fragmentation pattern, serves as a chemical fingerprint for identification. This technique is widely used for the analysis of phenolic compounds in various matrices. For instance, GC-MS has been successfully employed to identify related compounds like 3,5-dimethoxyphenol in biological specimens.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of an unambiguous elemental composition.

For Phenol, 3,5-dimethoxy-2-methyl- (C₉H₁₂O₃), HRMS would be used to experimentally verify its theoretical exact mass. The theoretical monoisotopic mass is 168.0786 g/mol . An HRMS analysis would aim to measure an experimental m/z value that matches this theoretical value, confirming the elemental formula and distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: Theoretical HRMS Data for Phenol, 3,5-dimethoxy-2-methyl-

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₃ |

| Theoretical Exact Mass | 168.0786 g/mol |

| Analysis Type | High-Resolution Mass Spectrometry (HRMS) |

| Expected Measurement | [M+H]⁺, [M-H]⁻, or other adducts |

Note: This table represents theoretical values. Specific experimental data for Phenol, 3,5-dimethoxy-2-methyl- is not publicly available.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber.

For Phenol, 3,5-dimethoxy-2-methyl-, the FT-IR spectrum would be expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching of the phenolic group. C-H stretching vibrations for the aromatic ring and the methyl/methoxy groups would appear around 3100-2850 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching bands in the 1600-1450 cm⁻¹ region. Characteristic C-O stretching bands for the methoxy and phenol groups would be visible in the 1250-1000 cm⁻¹ range. chemsrc.com

Table 2: Expected FT-IR Absorption Regions for Phenol, 3,5-dimethoxy-2-methyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch, broad | 3500 - 3200 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (methyl/methoxy) | Stretch | 2960 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O (Aryl ether/Phenol) | Stretch | 1250 - 1000 |

Note: This table represents expected absorption regions based on general principles of IR spectroscopy. Specific experimental data for Phenol, 3,5-dimethoxy-2-methyl- is not publicly available.

Electronic Spectroscopy

Electronic spectroscopy involves the absorption of ultraviolet or visible light, which promotes electrons from a ground electronic state to a higher energy state.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. The absorption of UV or visible light by Phenol, 3,5-dimethoxy-2-methyl- would be due to π → π* transitions within the substituted benzene (B151609) ring. The position of the maximum absorbance (λmax) and the molar absorptivity are influenced by the substitution pattern on the aromatic ring. The phenol and methoxy groups, acting as auxochromes, would be expected to shift the absorbance to longer wavelengths compared to unsubstituted benzene.

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis on Phenol, 3,5-dimethoxy-2-methyl-, it would first be necessary to grow a suitable single crystal. The crystallographic data would provide unequivocal proof of its structure, including the relative positions of the methyl and dimethoxy groups on the phenol ring. However, there are no publicly available crystal structure data for this specific compound.

Elemental Microanalysis for Composition Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and oxygen in a pure organic sample. The experimental percentages are then compared to the theoretical values calculated from the molecular formula.

For Phenol, 3,5-dimethoxy-2-methyl- (C₉H₁₂O₃), the theoretical elemental composition can be calculated based on its atomic weights. This analysis serves as a fundamental check of purity and confirms that the empirical formula matches the proposed molecular formula.

Table 3: Theoretical Elemental Composition of Phenol, 3,5-dimethoxy-2-methyl-

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 64.27 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.19 |

| Oxygen | O | 15.999 | 3 | 47.997 | 28.54 |

| Total | 168.192 | 100.00 |

Note: This table represents theoretical values. Specific experimental data for Phenol, 3,5-dimethoxy-2-methyl- is not publicly available.

Occurrence, Isolation, and Purification in Natural Systems

Identification in Plant-Derived Extracts

The primary step in studying a natural compound is its identification within a source material. Plant extracts, such as the bio-oil derived from the pyrolysis of Leucaena leucocephala wastes, are complex mixtures containing a multitude of organic compounds. aip.org The analysis of such oils typically reveals a range of chemicals, but to date, Phenol (B47542), 3,5-dimethoxy-2-methyl- has not been reported as a constituent. euroasiapub.orgsamipubco.comresearchgate.net The composition of these extracts is heavily influenced by the plant species, part of the plant used, and the extraction or pyrolysis conditions. nih.gov For instance, studies on Leucaena leucocephala have primarily focused on its use as fodder, for biofuel from seed oil, and its chemical composition in terms of proteins, fatty acids, and mimosine content. rjpbcs.com

Analytical Methods for Detection in Complex Matrices

The isolation and purification of a specific phenolic compound from a complex mixture like a plant extract requires a combination of advanced chromatographic techniques. mdpi.comnih.gov These methods separate compounds based on their physical and chemical properties, such as polarity, size, and affinity for a stationary phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of phenolic compounds from plant extracts. nih.govmdpi.com An HPLC system uses a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase).

In a hypothetical HPLC-guided isolation of Phenol, 3,5-dimethoxy-2-methyl-, an initial analytical run would be performed to develop a separation method. This involves selecting an appropriate column (e.g., a reversed-phase C18 column) and optimizing the mobile phase composition, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (like formic acid) to improve peak shape. nih.govmdpi.com The compound would be detected using a UV detector, as phenolic compounds typically absorb UV light. mdpi.com Once a method is established, it can be scaled up to a preparative HPLC system to isolate larger quantities of the pure compound. nih.gov

Table 1: Hypothetical HPLC Parameters for Phenolic Compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | Elutes compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 280 nm | Detects the aromatic ring of phenolic compounds. |

| Injection Volume | 10 µL | Introduces the sample into the system. |

This table represents typical starting conditions for the analysis of phenolic compounds and is not based on specific experimental data for Phenol, 3,5-dimethoxy-2-methyl-.

Medium-Pressure Liquid Chromatography (MPLC) is a preparative chromatographic technique that serves as an intermediate step between low-pressure column chromatography and high-pressure preparative HPLC. It is often used for the initial fractionation of crude extracts to simplify the mixture before final purification by HPLC. mdpi.comnih.gov MPLC systems operate at moderate pressures and use larger particle size stationary phases, allowing for higher loading capacities. mdpi.com For phenolic compounds, stationary phases like C18 or polyamide are commonly used. mdpi.comnih.gov

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the need for a solid support, thereby avoiding irreversible adsorption of the sample. nih.govchromatographyonline.com The technique relies on partitioning the components of a mixture between two immiscible liquid phases. One liquid serves as the stationary phase, held in place by centrifugal force, while the other liquid, the mobile phase, is pumped through it. chromatographyonline.com

CCC is particularly effective for separating polar compounds and has been widely used for the purification of various phenolic compounds from plant extracts. chromatographyonline.commdpi.com The selection of the two-phase solvent system is critical for a successful separation. mdpi.com

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.com SFC is considered a "green" alternative to HPLC as it significantly reduces the consumption of organic solvents. It is particularly well-suited for the separation of non-polar and moderately polar compounds. The polarity of the mobile phase can be adjusted by adding a co-solvent (modifier), such as methanol, which allows for the elution of more polar compounds like phenols. chromatographyonline.comnih.gov SFC can be a powerful tool for both analytical and preparative scale separation of compounds from complex natural product extracts. chromatographyonline.com

Molecularly Imprinted Technologies (MITs) involve the creation of synthetic polymers, known as Molecularly Imprinted Polymers (MIPs), with custom-made binding sites that are complementary in shape, size, and functional group orientation to a specific target molecule (the template). nih.govmdpi.com

The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind specific recognition sites. mdpi.comwinebusiness.com These MIPs can then be used as highly selective sorbents in solid-phase extraction (SPE) to isolate the target compound from a complex matrix. nih.gov While challenging to create for small and simple molecules like phenol, MIPs have been developed for various phenolic compounds and offer a promising approach for direct and selective isolation from crude extracts. nih.govmun.ca

Analysis of Phenol, 3,5-dimethoxy-2-methyl-

Following a thorough investigation of scientific databases and literature, it has been determined that there is no available information regarding the natural occurrence, isolation, or biosynthetic pathways of the chemical compound Phenol, 3,5-dimethoxy-2-methyl-.

This compound is documented and available commercially as a laboratory reagent for use in chemical synthesis. For instance, it is used as a starting material in the Hoesch reaction to produce acetophenones, such as 2'-Hydroxy-4',6'-dimethoxy-3'-methylacetophenone. chemicalbook.com It also serves as a precursor in the synthesis of various aromatic hydroxyketones. ethernet.edu.etvdoc.pub

However, the scope of existing research on Phenol, 3,5-dimethoxy-2-methyl- is confined to its role in synthetic chemistry. There are no studies indicating that it is a natural product isolated from any plant, fungus, or microorganism. As a result, information on the specific methodologies for its isolation and purification from natural systems, such as column chromatography, does not exist.

Furthermore, without evidence of its production in a biological system, there has been no elucidation of its biosynthetic pathway. It is therefore not possible to detail its relationship to primary metabolic routes like the shikimic acid pathway or to describe any post-synthetic modifications that would occur in nature.

Given the strict requirement to focus solely on the specified topics of natural occurrence, isolation, and biosynthesis, and the absence of any data in these areas for Phenol, 3,5-dimethoxy-2-methyl-, the requested article cannot be generated.

No Specific Computational Studies Found for Phenol, 3,5-dimethoxy-2-methyl-

Following a comprehensive search for computational and theoretical chemistry studies on the specific compound Phenol, 3,5-dimethoxy-2-methyl- (CAS No. 39828-36-9), it has been determined that there is a lack of published research literature that directly investigates this molecule within the requested scientific framework. While extensive theoretical research exists for related phenolic compounds, such as 3,5-dimethoxyphenol (B141022) and other substituted phenols, this information does not directly apply to the unique structural and electronic properties of the 2-methyl substituted isomer.

The strict requirement to focus solely on "Phenol, 3,5-dimethoxy-2-methyl-" and adhere to a detailed outline of computational chemistry topics—including Density Functional Theory (DFT), Hartree-Fock (HF) methods, ab-initio calculations, molecular modeling, and Frontier Molecular Orbital (FMO) analysis—cannot be fulfilled with the currently available scientific data.

Generating an article on this specific compound would require dedicated theoretical studies that calculate its optimized geometry, electronic structure, and other quantum chemical properties. In the absence of such studies, any attempt to create the requested content would rely on speculation and extrapolation from related but distinct molecules, thereby failing to meet the required standards of scientific accuracy and specificity.

Therefore, it is not possible to provide the requested article with scientifically accurate and validated information at this time. Further research in the field of computational chemistry would be needed to generate the specific data required to populate the outlined sections for Phenol, 3,5-dimethoxy-2-methyl-.

Computational Chemistry and Theoretical Studies

Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Mapping

Information unavailable.

Natural Bond Orbital (NBO) Analysis

Information unavailable.

Spectroscopic Property Prediction and Correlation with Experimental Data

Information unavailable.

Thermodynamic Property Calculations and Energetic Behavior in Solvents

Information unavailable.

Tautomeric Stability Investigations

Information unavailable.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling Using Electronic Descriptors

Information unavailable.

Nonlinear Optical Properties Prediction

Information unavailable.

Mechanistic Investigations of Reactions Involving Phenol, 3,5 Dimethoxy 2 Methyl and Analogues

Reaction Kinetics and Rate Dependence Studies

The rate of a chemical reaction is a critical parameter that offers clues about the mechanism. For reactions involving phenols, the rate is often dependent on the concentrations of the reactants and any catalysts present.

Studies on the oxidation of various substituted phenolic compounds have shown that the reaction rates are significantly influenced by the nature of the substituents on the benzene (B151609) ring. mdpi.com For instance, the presence of electron-donating groups, such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups found in Phenol (B47542), 3,5-dimethoxy-2-methyl-, generally increases the rate of electrophilic substitution reactions. fiveable.melibretexts.org This is because these groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. fiveable.mequora.com

Interactive Table: Pseudo-first-order rate constants for OH oxidation of phenolic compounds.

| Phenolic Compound | kobs (× 10⁻⁴ s⁻¹) |

|---|---|

| Phenol | 1.03 |

| Catechol | 7.85 |

| Guaiacol | 5.20 |

| Syringol | 6.30 |

Note: Data extracted from a study on aqueous OH oxidation in the atmosphere. mdpi.com

Isotopic Labeling and Competition Experimentation

Isotopic labeling is a powerful technique used to trace the path of atoms or functional groups throughout a chemical reaction. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can determine which bonds are broken and formed during the rate-determining step of the reaction.

Competition experiments, on the other hand, involve reacting a mixture of two or more substrates with a limited amount of a reagent to determine their relative reactivities. For instance, in electrophilic nitration, when a mixture of acetanilide (B955) and methyl benzoate (B1203000) is treated with a deficiency of nitric acid, the more reactive compound will react preferentially, providing insight into the electronic effects of the substituents. wvu.edu

In the context of reactions involving phenols, competition experiments can elucidate the directing effects of different substituents. For example, when a disubstituted benzene derivative undergoes electrophilic aromatic substitution, the position of the incoming electrophile is determined by the activating and directing properties of the existing substituents. masterorganicchemistry.com A strongly activating group will generally "win" over a deactivating or a less activating group in directing the substitution. masterorganicchemistry.comyoutube.com

Kinetic Isotope Effects (KIE) Analysis

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.org It is a sensitive probe for determining the rate-limiting step of a reaction and for understanding the structure of the transition state. princeton.edu A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking. libretexts.orgprinceton.edu

For reactions involving the transfer of a proton or a hydride ion from a phenol, a significant primary KIE (kH/kD > 1) is often observed. princeton.edu For instance, in the bromination of acetone, a kH/kD of 7 was found, indicating that the rate-determining step involves the breaking of a C-H bond. libretexts.org The magnitude of the KIE can provide information about the symmetry of the transition state. nih.gov

Hammett Analysis for Substituent Effects

The Hammett equation is a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds in a wide range of reactions. wikipedia.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted aromatic compound to a substituent constant (σ) and a reaction constant (ρ). wikipedia.orgviu.ca

log(k/k₀) = ρσ

Here, k₀ is the rate constant for the unsubstituted compound, σ represents the electronic effect of the substituent, and ρ is a measure of the sensitivity of the reaction to substituent effects. viu.ca A negative ρ value indicates that the reaction is favored by electron-donating groups, which stabilize a positive charge that develops in the transition state. researchgate.netviu.ca Conversely, a positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge. wikipedia.orgviu.ca

Hammett analysis has been widely applied to reactions of phenols. For example, the iodination of substituted phenols shows a negative ρ value, confirming that it is an electrophilic substitution reaction accelerated by electron-donating groups. researchgate.net Similarly, the reaction of horseradish peroxidase compound II with phenols yields a ρ value of -4.6, indicating significant positive charge development in the transition state. nih.gov In another study, the reaction of lactoperoxidase compound II with substituted phenols gave a ρ value of -2.7. cdnsciencepub.com

Interactive Table: Hammett Reaction Constants (ρ) for Various Phenol Reactions.

| Reaction | ρ value |

|---|---|

| Iodination of phenols | Negative |

| Reaction with horseradish peroxidase compound II | -4.6 ± 0.5 |

| Reaction with lactoperoxidase compound II | -2.7 ± 0.2 |

| OH oxidation of phenolic compounds (pH 2) | -0.36 |

| OH oxidation of phenolic compounds (pH 5) | -0.34 |

Note: Data compiled from various studies. mdpi.comresearchgate.netnih.govcdnsciencepub.com

Catalyst Deaggregation and Intermediate Species Identification

In many reactions involving phenols, catalysts play a crucial role in enhancing the reaction rate. Understanding the behavior of the catalyst, including its aggregation state and the nature of the intermediate species it forms, is essential for elucidating the reaction mechanism.

In Friedel-Crafts reactions, Lewis acids like aluminum chloride (AlCl₃) are commonly used as catalysts. jk-sci.com The catalyst functions by generating a more potent electrophile. For instance, in Friedel-Crafts alkylation, the Lewis acid assists in the ionization of an alkyl halide to generate a carbocation or a carbocation-like complex. wikipedia.org However, with phenols, the lone pair of electrons on the oxygen atom can coordinate with the Lewis acid, which can deactivate the catalyst and the aromatic ring towards electrophilic substitution. stackexchange.com

The identification of reaction intermediates is also a key aspect of mechanistic studies. In electrophilic aromatic substitution, a common intermediate is the arenium ion (or sigma complex), a carbocation that is stabilized by resonance. byjus.commsu.edu The stability of this intermediate is influenced by the substituents present on the ring. libretexts.orglibretexts.org For example, electron-donating groups stabilize the arenium ion, thereby increasing the reaction rate. fiveable.meucsb.edu

Electrophilic Substitution Mechanisms (e.g., Azo-Coupling)

Phenols, being electron-rich aromatic compounds, readily undergo electrophilic aromatic substitution. byjus.comcollegedunia.com The hydroxyl group is a powerful activating and ortho-, para-directing group. byjus.commlsu.ac.in

A classic example of an electrophilic aromatic substitution reaction involving phenols is azo-coupling. organic-chemistry.org In this reaction, an aryldiazonium cation acts as the electrophile and attacks the electron-rich phenol ring, typically at the para position. organic-chemistry.orgwikipedia.org The reaction is highly dependent on pH; it is generally carried out in mildly alkaline conditions to deprotonate the phenol, forming the more reactive phenoxide ion. libretexts.orgstackexchange.comsavemyexams.com The product of this reaction is a brightly colored azo compound, which is the basis for many synthetic dyes. wikipedia.orglibretexts.org

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Attack of the electrophile: The aromatic ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. msu.edumasterorganicchemistry.com This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Photochemical Deprotection Mechanisms

The photochemical deprotection of substrates containing the 3,5-dimethoxyphenyl group is a key strategy in synthetic chemistry, allowing for the release of a protected functional group upon irradiation with light. While direct mechanistic studies on "Phenol, 3,5-dimethoxy-2-methyl-" derivatives are limited, extensive research on analogous compounds, particularly 3',5'-dimethoxybenzoin esters and 3,5-dimethoxybenzyl derivatives, provides significant insight into the likely operative mechanisms. nih.govmdpi.comnih.gov

The photolysis of these compounds is generally initiated by the absorption of UV light, which promotes the molecule to an excited singlet state. From this excited state, several reaction pathways can be envisioned, often involving the formation of highly reactive intermediates.

One proposed mechanism, based on studies of 3',5'-dimethoxybenzoin esters, involves the heterolytic cleavage of the bond between the benzoin (B196080) moiety and the leaving group from the singlet excited state. nih.gov This cleavage results in the formation of a carboxylate anion and an α-ketocation. This α-ketocation is a key intermediate that can be observed using transient spectroscopy. Following its formation, the α-ketocation can undergo an electrocyclization to form a more conjugated intermediate, which then deprotonates to yield the final benzofuran (B130515) byproduct. nih.gov A Brønsted study examining the rate of benzofuran formation from various dimethoxybenzoin esters showed that the rate is independent of the pKa of the leaving group's conjugate acid, suggesting that the final deprotonation step is slower than the initial generation of the α-ketocation. nih.gov

For a hypothetical derivative of "Phenol, 3,5-dimethoxy-2-methyl-", such as an ether or an ester, the photochemical deprotection would likely proceed through analogous intermediates. Upon UV excitation, the molecule would likely form a benzylic cation at the carbon bearing the protected hydroxyl group. The presence of the electron-donating methoxy groups at the 3- and 5-positions is crucial for stabilizing this cationic intermediate, facilitating the cleavage of the protecting group. The additional methyl group at the 2-position may exert a minor electronic and steric influence on the reaction pathway and efficiency.

Recent investigations into the photolysis of 3',5'-dimethoxybenzoin fluoride (B91410) have further elucidated the role of the solvent. mdpi.com In a non-aqueous solvent like acetonitrile (B52724), the reaction proceeds efficiently through a photocyclization-deprotection pathway to yield 3',5'-dimethoxybenzofuran. This involves the formation of a biradical species from a charge-transfer exciplex, followed by deprotection. In contrast, in an aqueous solution, a competitive reaction pathway becomes significant, leading to the formation of 3',5'-dimethoxybenzoin. This is proposed to occur via the direct formation of an α-keto cation which then reacts with a hydroxyl group from the water. mdpi.com

Enzymatic Oxidation Mechanisms and Substituent Release (Decarboxylation, Demethoxylation)

The enzymatic processing of phenolic compounds is a fundamental aspect of various biological and biotechnological processes. Enzymes such as laccases, peroxidases, and decarboxylases can catalyze the oxidation, demethoxylation, and decarboxylation of phenolic substrates. While specific enzymatic studies on "Phenol, 3,5-dimethoxy-2-methyl-" are not extensively documented, the mechanisms can be inferred from research on structurally similar molecules like 2,6-dimethoxyphenol (B48157) and various substituted phenolic acids. researchgate.netnih.govresearchgate.net

Enzymatic Oxidation and Dimerization:

Laccases and peroxidases are key enzymes in the oxidation of phenols. The generally accepted mechanism involves the one-electron oxidation of the phenolic hydroxyl group to form a phenoxy radical. In the case of "Phenol, 3,5-dimethoxy-2-methyl-", the resulting radical would be stabilized by the electron-donating methoxy groups. These radicals can then undergo several fates, with one of the most common being dimerization through C-C or C-O coupling.

Studies on the laccase-mediated oxidation of 2,6-dimethoxyphenol have shown the formation of a symmetrical C-C linked dimer, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol. researchgate.netresearchgate.net This product is formed through the coupling of two phenoxy radicals at the para-position relative to the hydroxyl group. A similar outcome would be anticipated for "Phenol, 3,5-dimethoxy-2-methyl-", where the primary product of enzymatic oxidation would likely be a dimer linked at the 4-position. The methyl group at the 2-position could sterically hinder some coupling modes, potentially leading to higher selectivity for the 4-4' linked dimer.

Enzymatic Decarboxylation:

Enzymatic decarboxylation is a crucial reaction for the removal of carboxyl groups from aromatic molecules. This process is particularly relevant for derivatives of "Phenol, 3,5-dimethoxy-2-methyl-" that might possess a carboxylic acid group, for instance, at the 4-position (i.e., 3,5-dimethoxy-2-methyl-4-hydroxybenzoic acid).

Several classes of decarboxylases exist, with some being metal-dependent and others operating via a prenylated FMN cofactor. nih.gov For phenolic acids, reversible benzoic acid decarboxylases can catalyze the removal of CO2. For example, 2,3-dihydroxybenzoic acid decarboxylase has been shown to catalyze the decarboxylation of various substituted salicylic (B10762653) acids. nih.gov The mechanism for non-oxidative decarboxylases often involves the stabilization of a carbanionic intermediate at the position of decarboxylation. The regioselectivity of these enzymes is a key feature, with specific enzymes catalyzing ortho- or para-decarboxylation. nih.gov

In the case of an appropriately substituted "Phenol, 3,5-dimethoxy-2-methyl-" derivative, a specific decarboxylase would be required to facilitate the removal of a carboxyl group. The efficiency of such a reaction would depend on the substrate specificity of the enzyme.

Enzymatic Demethoxylation:

The cleavage of methoxy groups from phenolic compounds can also be catalyzed by certain enzymes, often as a consequence of oxidative processes. During the laccase- or peroxidase-catalyzed oxidation of methoxyphenols, the formation of the phenoxy radical can lead to subsequent reactions that result in the elimination of a methoxy group. This is particularly observed when the methoxy group is located at a position that becomes involved in radical coupling or further oxidation.

Biological Activity Research on Phenol, 3,5 Dimethoxy 2 Methyl and Its Analogues

Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal)

The antimicrobial properties of phenolic compounds and their derivatives have been a subject of considerable research. Studies on analogues of Phenol (B47542), 3,5-dimethoxy-2-methyl- demonstrate a broad spectrum of activity against various pathogens.

For instance, xanthorrizol and 4-(1',5'-dimethylhex-4'-enyl)-2-methylphenol, which are 2-methylphenol analogues, have shown low-level activity against challenging bacteria such as methicillin-resistant staphylococci and vancomycin-resistant enterococci, with Minimum Inhibitory Concentrations (MICs) ranging from 16-32 µg/mL. nih.gov However, they were largely inactive against Gram-negative bacteria and yeast. nih.gov Other phenolic analogues like eugenol (B1671780), thymol, and carvacrol (B1668589) have also been evaluated. frontiersin.org Allyl derivatives of these compounds showed increased potency in inhibiting and killing planktonic cells of Staphylococcus epidermidis and Pseudomonas aeruginosa. frontiersin.org

Investigations into methoxyphenol analogues such as eugenol, capsaicin (B1668287), and vanillin (B372448) tested their efficacy against common foodborne pathogens. The results indicated that eugenol and capsaicin were particularly active against both pathogenic and food spoilage bacteria. nih.gov Staphylococcus aureus was one of the most susceptible strains. nih.gov Similarly, Schiff bases derived from syringaldehyde, a dimethoxyphenol derivative, were assessed for antibacterial activity against five bacterial species, with some showing more effectiveness than the standard ampicillin (B1664943) against P. aeruginosa. researchtrend.net

In the realm of antifungal research, derivatives of 3,5-dimethoxystilbene (B192122), a structural analogue, were tested for their ability to inhibit fungi of agricultural importance. nih.gov Specifically, compounds designated 6a, 7a, and 7e demonstrated potent inhibition of Colletotrichum species. nih.gov Extracts containing the analogue 2-Methoxy-4-vinylphenol (B128420) have also shown broad-spectrum antimicrobial activity. researchgate.net The bactericidal and fungicidal properties of p-cresol (B1678582), a simple methylphenol, are also recognized. researchgate.net

Table 1: Antimicrobial Activity of Phenol Analogues

| Compound/Analogue | Target Organism | Activity/Measurement | Source |

|---|---|---|---|

| Xanthorrizol | Methicillin-resistant staphylococci | MIC: 16-32 µg/mL | nih.gov |

| 4-(1',5'-dimethylhex-4'-enyl)-2-methylphenol | Vancomycin-resistant enterococci | MIC: 16-32 µg/mL | nih.gov |

| Eugenol | Staphylococcus aureus | IC50: 0.75 mM | nih.gov |

| Capsaicin | Staphylococcus aureus | IC50: 0.68 mM | nih.gov |

| Vanillin | Staphylococcus aureus | IC50: 1.38 mM | nih.gov |

| 3,5-dimethoxystilbene derivatives (6a, 7a, 7e) | Colletotrichum species | Strong inhibition | nih.gov |

| Syringaldehyde Schiff bases | Pseudomonas aeruginosa | More effective than ampicillin | researchtrend.net |

Enzyme Activity Modulation Studies

Analogues of Phenol, 3,5-dimethoxy-2-methyl- have been found to modulate the activity of key enzymes involved in inflammation and other physiological processes. A significant area of this research has been the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory pathway. josai.ac.jpiiarjournals.org

Studies on a series of 2-methoxyphenols revealed that the majority of them act as COX-2 inhibitors. josai.ac.jpiiarjournals.org The inhibitory effects on lipopolysaccharide (LPS)-induced COX-2 gene expression in RAW 264.7 macrophage cells were confirmed using Northern blot analysis. josai.ac.jpiiarjournals.org Within this class, dehydrodiisoeugenol (B190919) was identified as a particularly potent inhibitor, followed by bis-ferulic acid and curcumin (B1669340). josai.ac.jpiiarjournals.org Dimerization of phenolic monomers, such as p-cresol and p-methoxyphenol, was also shown to confer the ability to inhibit LPS-stimulated COX-2 expression, a property not observed in the parent monomers. nih.gov

Another methoxy-phenol analogue, 2-methoxy-4-vinylphenol (2M4VP), has been shown to exert its anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS). nih.gov The mechanism involves the induction of heme oxygenase-1 (HO-1), an anti-inflammatory enzyme. nih.gov Research demonstrated that 2M4VP reduced the production of NO and iNOS in LPS-treated macrophage cells. nih.gov This action is mediated through the Nrf2/ARE pathway, where 2M4VP promotes the nuclear translocation of the transcription factor Nrf2, leading to enhanced HO-1 expression. nih.gov

Antioxidant Activity Evaluation Methodologies

The antioxidant potential of Phenol, 3,5-dimethoxy-2-methyl- and its analogues is a widely studied area, employing a variety of established in vitro methodologies to quantify this activity. These methods assess the ability of the compounds to scavenge free radicals and inhibit oxidative processes.

Commonly used assays include:

DPPH (2,2-diphenyl-1-picryl-hydrazyl) Radical Scavenging Assay : This method measures the ability of an antioxidant to donate a hydrogen atom and decolorize the stable DPPH radical. It is frequently used to evaluate 2-methoxyphenol derivatives and Schiff bases of syringaldehyde. researchtrend.netresearchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : Similar to the DPPH assay, this method involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a measurable color change. nih.govresearchgate.net

Ferric Reducing Antioxidant Power (FRAP) Assay : This method assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a reaction that results in a colored product. researchtrend.net

Phosphomolybdate Assay : This technique evaluates the total antioxidant capacity of a compound by measuring its ability to reduce molybdenum (VI) to molybdenum (V). researchtrend.net

Induction Period Method : Used in the context of lipid peroxidation, this method determines the anti-peroxy radical activity of a compound by measuring the induction period in the polymerization of a substrate like methyl methacrylate (B99206) (MMA). josai.ac.jpiiarjournals.org

Lipid Peroxidation and Protein Oxidation Assays : Specific methods, such as the determination of Thiobarbituric Acid Reactive Substances (TBARS) for lipid peroxidation and the measurement of protein carbonyl content for protein oxidation, are used to assess antioxidant effects in biological samples like brain homogenates. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), are also employed to complement experimental findings by calculating parameters like bond dissociation energy and ionization potential, which help explain the observed radical scavenging activities. nih.gov

Anti-inflammatory Activity Studies (e.g., COX-2 inhibition)

The anti-inflammatory properties of this class of phenolic compounds are primarily linked to their ability to inhibit key inflammatory mediators. As detailed in the enzyme modulation section (7.2), the inhibition of the COX-2 enzyme is a major mechanism. josai.ac.jpiiarjournals.org

Research has demonstrated that various 2-methoxyphenols and their dimers possess anti-inflammatory properties by inhibiting LPS-induced COX-2 expression in murine macrophage cell lines. josai.ac.jpiiarjournals.orgnih.gov This inhibition curtails the production of prostaglandins, which are central to the inflammatory response. Compounds like dehydrodiisoeugenol, bis-ferulic acid, and curcumin were found to be potent COX-2 inhibitors. iiarjournals.org

Furthermore, the anti-inflammatory activity of the analogue 2-methoxy-4-vinylphenol (2M4VP) has been explicitly linked to its ability to suppress the expression of inducible nitric oxide synthase (iNOS). nih.gov This effect is achieved through the upregulation of Heme oxygenase-1 (HO-1), an enzyme with known anti-inflammatory functions. nih.gov The study showed that 2M4VP reduced LPS-induced NO production, a key inflammatory molecule, in macrophages. nih.gov These findings suggest that phenolic compounds related to Phenol, 3,5-dimethoxy-2-methyl- can exert anti-inflammatory effects through multiple molecular pathways.

Insecticidal Activity Assessments

Investigations into the practical applications of these compounds have extended to pest management. Analogues of Phenol, 3,5-dimethoxy-2-methyl- have been synthesized and assessed for their insecticidal activity.

A study focusing on derivatives of 3,5-dimethoxystilbene yielded several compounds with notable activity against the larvae of the Aedes aegypti mosquito, a major vector for diseases like dengue and Zika. nih.gov Two compounds in particular, designated 11 and 12, showed strong larvicidal effects with LC₅₀ values of 45.31 µM and 49.93 µM, respectively. nih.gov These compounds were effective against both pesticide-susceptible and pyrethroid-resistant strains of the mosquito, although their activity against adult mosquitoes was low. nih.gov

The same study also explored the activity of these analogues against the root-knot nematode (Meloidogyne incognita), a significant agricultural pest. nih.gov Certain compounds, at concentrations of 83.3 or 166.7 µg/ml, were found to reduce the mobility of the nematode's second-stage juveniles (J2). nih.gov

Table 2: Insecticidal and Nematicidal Activity of 3,5-Dimethoxystilbene Analogues

| Compound | Target Organism | Activity/Measurement | Source |

|---|---|---|---|

| Compound 11 | Aedes aegypti (larvae) | LC₅₀: 45.31 µM | nih.gov |

| Compound 12 | Aedes aegypti (larvae) | LC₅₀: 49.93 µM | nih.gov |

| Compounds 6f, 6g, 6i | Meloidogyne incognita (J2 juveniles) | Reduced mobility at 83.3-166.7 µg/ml | nih.gov |

Cytotoxicity Profiling Methodologies

When evaluating the biological activity of any new compound, it is crucial to assess its potential toxicity to cells. Cytotoxicity profiling is a standard part of the in vitro screening process for phenolic compounds and their analogues. The goal is to determine the concentration at which a compound becomes toxic to cells, which helps in establishing a therapeutic or application window.

The primary methodologies used for this purpose are cell-based assays that measure cell viability or proliferation after exposure to the test compound. These include:

MTT Assay : This is a colorimetric assay that measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells. This method has been used to determine the 50% cytotoxic concentration (CC₅₀) of 2-methoxyphenol analogues against cell lines such as the human submandibular gland tumor cell line (HSG). josai.ac.jpiiarjournals.org

Cell Counting Kits : These kits, which are often based on similar principles to the MTT assay (e.g., using WST-8, a highly water-soluble tetrazolium salt), provide a convenient method for determining the number of viable cells in a culture. This approach has been used to investigate the cytotoxicity of p-cresol and p-methoxyphenol dimers towards RAW 264.7 macrophage cells. researchgate.net

The data from these assays, typically reported as a CC₅₀ or IC₅₀ value, is essential for comparing the potency of a compound with its toxicity.

In Vitro Biological Screening Approaches

The investigation of Phenol, 3,5-dimethoxy-2-methyl- and its analogues follows a systematic in vitro biological screening approach to efficiently identify and characterize their activities. This process typically begins with the synthesis or isolation of a library of related compounds.

This library of molecules is then subjected to a battery of high-throughput screening assays to assess a wide range of potential biological effects. A common screening cascade includes:

Primary Screening for Target Activities : Compounds are first tested in assays relevant to the desired application. This could involve antimicrobial screens using microdilution methods to determine MICs against a panel of bacteria and fungi, or antioxidant screens using rapid assays like the DPPH or ABTS methods. frontiersin.orgresearchgate.net

Secondary Screening and Potency Determination : Hits from the primary screen are then subjected to more detailed analysis. For example, promising antimicrobial compounds might be tested against a broader range of resistant strains. nih.gov For anti-inflammatory candidates, their ability to inhibit specific enzymes like COX-2 or iNOS in cell-based assays would be quantified to determine IC₅₀ values. josai.ac.jpnih.gov

Cytotoxicity Assessment : In parallel, all compounds are evaluated for general toxicity using assays like the MTT method to determine their CC₅₀ values. iiarjournals.org This step is critical to weed out non-specifically toxic compounds and to establish a selectivity index (CC₅₀/IC₅₀), which indicates the compound's window of utility.

Mechanism of Action Studies : For the most promising candidates, further studies are conducted to elucidate their mechanism of action. This could involve investigating their effects on gene expression (e.g., via Northern blot or qPCR) or specific cellular pathways. josai.ac.jpnih.gov

This tiered screening approach allows for the efficient identification of lead compounds with desirable biological activity and an acceptable toxicity profile for further development.

Environmental Dynamics and Degradation Studies

Biodegradation Pathways

While specific studies on the biodegradation of Phenol (B47542), 3,5-dimethoxy-2-methyl- are limited, the degradation pathways can be inferred from research on structurally similar compounds, such as other substituted phenols.

Microbial degradation is a key process for the removal of phenolic compounds from the environment. Bacteria and fungi possess enzymatic machinery capable of breaking down the aromatic ring of phenols. The initial step in the aerobic degradation of phenols typically involves the hydroxylation of the aromatic ring by monooxygenase enzymes to form a catechol derivative. This is a crucial activation step that prepares the stable aromatic ring for subsequent cleavage. trae.dkacademicjournals.orgtandfonline.com

The degradation of substituted phenols, such as dimethylphenols, has been shown to proceed via the meta-cleavage pathway, where the catechol ring is cleaved adjacent to the hydroxyl groups. rsc.orgmdpi.com This pathway is facilitated by enzymes like catechol 2,3-dioxygenase. For instance, in Pseudomonas mendocina, the presence of dimethylphenols induced the activity of catechol 2,3-dioxygenase, indicating its role in the degradation process. rsc.orgmdpi.com Given the structural similarities, it is plausible that Phenol, 3,5-dimethoxy-2-methyl- is also initially attacked by monooxygenases, followed by ring cleavage mediated by dioxygenases.

Fungi are also known to be effective in degrading phenolic compounds. academicjournals.org For example, the fungus Trichobotrys effuse has been found to produce highly substituted phenol derivatives, suggesting its capability to metabolize complex phenolic structures. nih.gov

The presence or absence of oxygen significantly influences the microbial degradation of phenolic compounds.

Aerobic Degradation: Under aerobic conditions, the degradation of phenols is generally rapid and efficient. The half-lives of various phenol derivatives in paddy soils under aerobic conditions have been reported to range from 2 to 19 days. icontrolpollution.comnih.gov The aerobic degradation pathway typically involves the initial hydroxylation of the phenol to a catechol, which is then susceptible to ring cleavage by dioxygenases, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. trae.dknih.gov For many phenolic compounds, aerobic degradation is the primary and most effective means of removal from the environment. icontrolpollution.comnih.gov

Anaerobic Degradation: In the absence of oxygen, the degradation of phenolic compounds is significantly slower and follows different biochemical routes. Anaerobic degradation of phenol and p-cresol (B1678582) in paddy soils has been observed with half-lives ranging from 24 to 740 days. icontrolpollution.comnih.gov Under anaerobic conditions, microorganisms utilize alternative electron acceptors such as nitrate (B79036) for respiration in a process known as denitrification. tandfonline.com The initial step in the anaerobic degradation of phenol is often a carboxylation reaction, which destabilizes the aromatic ring and facilitates subsequent reduction and cleavage. tandfonline.com Studies on the anaerobic degradation of 3,4-dimethylphenol (B119073) under denitrifying conditions have shown that it can be biodegraded, although intermediates may have inhibitory effects on the degradation of other compounds.

It is important to note that the structure of the phenol, including the type and position of substituents, can greatly affect its degradability under both aerobic and anaerobic conditions. researchgate.net

Dioxygenases are a critical class of enzymes in the aerobic degradation of aromatic compounds. They catalyze the incorporation of both atoms of molecular oxygen into the substrate, leading to the cleavage of the aromatic ring. There are two main types of catechol dioxygenases involved in phenol degradation:

Catechol 1,2-dioxygenase (ortho-cleavage): This enzyme cleaves the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. trae.dk

Catechol 2,3-dioxygenase (meta-cleavage): This enzyme cleaves the ring at a bond adjacent to the hydroxyl groups. trae.dknih.gov

Research on the biodegradation of dimethylphenols by Pseudomonas mendocina has demonstrated the induction of catechol 2,3-dioxygenase activity, suggesting a meta-cleavage pathway. rsc.orgmdpi.com In contrast, other Pseudomonas strains degrading p-cresol utilized a protocatechuate ortho-pathway. rsc.orgmdpi.com The specific pathway employed often depends on the microbial strain and the structure of the phenolic substrate. Given that Phenol, 3,5-dimethoxy-2-methyl- is a substituted phenol, it is highly probable that dioxygenases would be key enzymes in its aerobic degradation pathway.

The human gut microbiota possesses a vast enzymatic capacity to metabolize a wide array of dietary compounds, including polyphenols. nih.govnih.gov While direct evidence for the degradation of Phenol, 3,5-dimethoxy-2-methyl- by human gut bacteria is not available, general metabolic pathways for phenolic compounds have been described.

Gut bacteria can perform various transformations on phenolic compounds, including hydrolysis, demethylation, reduction, and ring fission. nih.gov Methoxy (B1213986) groups on phenolic compounds can be demethylated by gut microbes. nih.gov For instance, the metabolism of complex flavonoids by human fecal samples leads to the formation of simpler phenolic acids. elsevierpure.com It is plausible that the methoxy groups of Phenol, 3,5-dimethoxy-2-methyl- could be cleaved by gut bacteria, leading to the formation of other phenolic metabolites. The composition of an individual's gut microbiota can significantly influence the extent and nature of polyphenol metabolism. nih.gov

Atmospheric Transformation Processes

Phenol, 3,5-dimethoxy-2-methyl- can be released into the atmosphere from sources such as biomass burning. trae.dk Once in the atmosphere, it is subject to various transformation processes, primarily through oxidation reactions.

In the atmosphere, phenolic compounds can partition into aqueous phases such as cloud and fog droplets, where they can undergo oxidation. The reaction with hydroxyl radicals (•OH) is a major degradation pathway for phenolic compounds in the atmospheric aqueous phase. mdpi.com

A study on the aqueous-phase OH oxidation of ten different substituted phenolic compounds from biomass burning provides insights into the potential reactivity of Phenol, 3,5-dimethoxy-2-methyl-. The presence of electron-donating groups like methoxy (-OCH3) and methyl (-CH3) on the aromatic ring was found to enhance the reactivity towards •OH radicals. mdpi.com This is due to the increased electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack by •OH. mdpi.com

The pseudo-first-order rate constants (kobs) for the OH oxidation of various phenolic compounds under simulated sunlight were found to be in the range of 1.03 × 10⁻⁴ to 7.85 × 10⁻⁴ s⁻¹. mdpi.com The presence of oxygen was shown to facilitate the photodegradation of these compounds. mdpi.com

| Compound | Substituents | kobs (x 10-4 s-1) |

|---|---|---|

| Catechol (CAT) | 2-OH | 1.49 |

| 3-Methylcatechol (3MC) | 2-OH, 3-CH3 | 6.68 |

| Syringol (SYR) | 2,6-di-OCH3 | - |

| Dimethylphenol (DMP) | -CH3, -CH3 | - |

Note: Specific data for Syringol and Dimethylphenol were mentioned as having enhanced reactivity but quantitative kobs values were not provided in the summary of the source. The table illustrates the activating effect of methyl groups.

The second-order rate constants for the reaction of •OH with various substituted phenols have been determined to be in the range of 10⁹ to 10¹⁰ L mol⁻¹ s⁻¹. mdpi.com These high reaction rates indicate that aqueous-phase oxidation by •OH radicals is a significant atmospheric sink for methoxy- and methyl-substituted phenols like Phenol, 3,5-dimethoxy-2-methyl-.

Photodecay under Simulated Sunlight Conditions

No studies detailing the photodecay or photodegradation kinetics of Phenol, 3,5-dimethoxy-2-methyl- under simulated sunlight conditions were found. Research on other phenolic compounds indicates that photodecay is influenced by factors like the position and type of substituent groups on the phenol ring, but specific rates and pathways for the target compound have not been documented.

Occurrence in Industrial Effluents and Bioremediation Approaches

There is no available data confirming the presence of Phenol, 3,5-dimethoxy-2-methyl- in industrial effluents. While various phenolic compounds are known pollutants from industries such as pulp and paper, chemical manufacturing, and refineries, the specific occurrence of this compound has not been reported. service.gov.ukacademicjournals.org Consequently, no targeted bioremediation strategies for Phenol, 3,5-dimethoxy-2-methyl- have been developed or studied. General bioremediation techniques for phenols involve microorganisms like Pseudomonas, Bacillus, and various fungi, but their efficacy on this specific compound is unknown. academicjournals.orgnih.gov

Environmental Impact Assessment of Phenolic Compounds

A specific environmental impact assessment for Phenol, 3,5-dimethoxy-2-methyl- is not available in the current body of scientific literature. The environmental impact of phenols is generally linked to their toxicity and persistence. service.gov.uk For instance, related compounds like alkylphenols are known to be persistent and pose risks to aquatic life. service.gov.uk However, without specific ecotoxicological data for 3,5-dimethoxy-2-methylphenol, an impact assessment cannot be made.

Role in Humic-like Polymer Formation

The role of phenols as precursors in the formation of humic substances is a known process in soil and compost. Phenols can undergo oxidative coupling reactions to form complex polymers. However, no research was found that specifically investigates the participation or role of Phenol, 3,5-dimethoxy-2-methyl- in the formation of humic-like polymers.

Synthesis and Characterization of Novel Derivatives and Analogues

Design Principles for New Chemical Entities

The design of new molecules originating from a lead compound like "Phenol, 3,5-dimethoxy-2-methyl-" is a cornerstone of medicinal chemistry and materials science. researchgate.net The primary goal is to create analogues with enhanced or novel functionalities. researchgate.net This process is guided by several key principles:

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. nih.govyoutube.com For new phenol (B47542) derivatives, this involves identifying the key features of the parent molecule—such as the hydroxyl group, methoxy (B1213986) groups, and the aromatic ring—that are crucial for its activity. nih.gov By preserving these core features while modifying other parts of the molecule, chemists can design new compounds that are likely to bind to the same target, potentially with greater affinity or selectivity. nih.govfrontiersin.org

Substituent Effects: The nature and position of substituents on the phenolic ring play a critical role in modulating the molecule's electronic and steric properties. quora.comkhanacademy.org

Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) can increase the acidity of the phenolic hydroxyl group and may influence interactions with biological targets. quora.comsips.org.intru.ca Conversely, electron-donating groups (like the existing methoxy groups) can increase electron density on the ring. quora.com The strategic addition of further substituents allows for fine-tuning of these electronic properties.

Steric Effects: The size and shape of substituents can influence how the molecule fits into a binding pocket. nih.gov Introducing bulky or conformationally restricted groups can enhance selectivity for a particular target.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational docking studies can be employed. nih.gov This allows for the virtual screening of potential derivatives to predict their binding affinity and orientation within the target's active site, guiding the synthesis of the most promising candidates. frontiersin.org

Synthesis of Specific Substituted Phenol Derivatives

The synthesis of new derivatives from a starting phenol often involves a variety of well-established organic reactions. While specific synthetic routes for "Phenol, 3,5-dimethoxy-2-methyl-" are not extensively detailed in the provided search results, general methods for the synthesis of substituted phenols can be applied.

Alkylation and Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to produce ethers and esters, respectively. These reactions can alter the compound's solubility and its ability to act as a hydrogen bond donor.

Electrophilic Aromatic Substitution: The aromatic ring of the phenol is activated towards electrophilic substitution by the hydroxyl and methoxy groups. Reactions such as:

Formylation: The introduction of a formyl group (-CHO) onto the aromatic ring can be achieved through various methods, such as the Vilsmeier-Haack or Duff reactions. researchgate.net This group can serve as a handle for further synthetic transformations.

Nitration and Halogenation: These reactions introduce electron-withdrawing groups that can significantly alter the electronic properties of the molecule.

A plausible synthetic approach for a derivative of a related compound, 3,5-dimethoxyphenol (B141022), involves an azo-coupling reaction. In one study, 3,5-dimethoxyphenol was reacted with 4-methoxy benzenediazonium (B1195382) tetrafluoroborate (B81430) in acetonitrile (B52724) at 80 °C to yield 3,5-dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol. researchgate.netmdpi.com This demonstrates a method for introducing a substituent at the 2-position, adjacent to the hydroxyl group. researchgate.netmdpi.com

Another general strategy for creating highly substituted phenols involves a cycloaddition cascade. For example, a substituted pyrone can react with a dienophile, like an alkyne, to form a phenyl ether, which can then be further modified. oregonstate.edu

The synthesis of 2,6-disubstituted phenol derivatives has been achieved from 2-bromophenol, which undergoes a series of reactions including Claisen rearrangement and cyclopropanation to form key intermediates. acs.org These intermediates can then be further functionalized to produce a variety of derivatives. acs.org

Characterization of Novel Dimethoxymethoxyphenol Structures

Once a new derivative has been synthesized, its structure must be unambiguously confirmed. A combination of spectroscopic techniques is typically employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For a derivative of "Phenol, 3,5-dimethoxy-2-methyl-", one would expect to see signals corresponding to the aromatic protons, the methyl group protons, and the methoxy group protons. The chemical shifts and splitting patterns of these signals are diagnostic of the substitution pattern on the ring. docbrown.inforesearchgate.net

¹³C NMR: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the newly synthesized compound. purdue.edu High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. purdue.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For a phenol derivative, a characteristic broad absorption band for the O-H stretch of the hydroxyl group would be expected, along with C-O stretching bands for the ether linkages of the methoxy groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be used to study the conjugation system of the aromatic ring. For example, the UV-Vis spectrum of 3,5-dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol in chloroform (B151607) shows distinct absorption bands. researchgate.net

The table below summarizes the expected spectroscopic data for the parent compound, "Phenol, 3,5-dimethoxy-2-methyl-", which would serve as a baseline for comparing the data of its new derivatives.

| Technique | Expected Features for Phenol, 3,5-dimethoxy-2-methyl- |

| ¹H NMR | Signals for aromatic protons, methyl protons, methoxy protons, and hydroxyl proton. |

| ¹³C NMR | Signals for aromatic carbons, methyl carbon, and methoxy carbons. |

| MS | Molecular ion peak corresponding to the molecular weight of the compound. |

| IR | Broad O-H stretch, C-H stretches (aromatic and aliphatic), C-O stretches, and C=C aromatic stretches. |

| UV-Vis | Absorption maxima characteristic of the substituted benzene (B151609) chromophore. |

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a chemical structure affect its biological activity. researchgate.net These studies involve synthesizing a series of related compounds and evaluating their activity in a specific biological assay. josai.ac.jp The goal is to identify the structural features that are essential for activity and to use this information to design more potent and selective compounds. nih.govnih.gov

For derivatives of "Phenol, 3,5-dimethoxy-2-methyl-", an SAR study would involve systematically varying the substituents on the aromatic ring and at the phenolic hydroxyl group. Key aspects to investigate would include:

The Role of the Hydroxyl Group: The acidity and hydrogen-bonding capability of the phenolic hydroxyl group are often critical for biological activity. nih.gov Esterification or etherification of this group can help to determine its importance.

The Effect of the Methyl Group: The methyl group at position 2 provides steric bulk and is a weak electron-donating group. Varying the size of this alkyl group or replacing it with other functionalities would probe the steric and electronic requirements at this position.

Substitution at the Remaining Aromatic Positions: Introducing substituents at the vacant positions on the aromatic ring (positions 4 and 6) would provide a more complete picture of the SAR. The nature of these substituents (electron-donating vs. electron-withdrawing, bulky vs. small) would be systematically varied. nih.gov

The results of these studies can be quantified using parameters such as the IC₅₀ (the concentration of the compound that produces 50% inhibition of a biological process). nih.gov By comparing the IC₅₀ values across a series of compounds, a clear relationship between structure and activity can be established. nih.gov

Future Research Directions and Emerging Methodologies

Advanced Synthetic Routes and Catalytic Systems

The synthesis of specifically substituted phenols such as Phenol (B47542), 3,5-dimethoxy-2-methyl-, presents a significant challenge in organic chemistry, requiring high regioselectivity. A notable advancement in this area is the direct hydroxylation of the corresponding substituted benzene (B151609).

Detailed Research Findings: A benign protocol for the preparation of hydroxy-methoxybenzene derivatives has been developed, which is applicable to the synthesis of Phenol, 3,5-dimethoxy-2-methyl-. This method involves the peracid oxidation of the aromatic ring of 1,3-dimethoxy-2-methyl-benzene. The process utilizes hydrogen peroxide, acetic acid, and p-toluene sulfonic acid to generate ethaneperoxoic acid in situ. This reagent then acts as the hydroxylating agent.

The reaction is characterized by its mild experimental conditions and short completion time, positioning it as a green, cost-effective, and rapid process. The underlying mechanism is understood as a standard aromatic electrophilic substitution. It proceeds in two main steps:

The addition of OH+ to the most nucleophilic carbon atom of the aromatic ring, which is the rate-determining step.

The subsequent loss of a proton from the aromatic ring to yield the final phenol product.

This approach provides a direct and efficient route to Phenol, 3,5-dimethoxy-2-methyl-, a compound that is otherwise challenging to synthesize with such specific substitution patterns.

High-Throughput Screening for Bioactivity